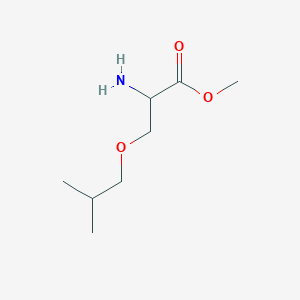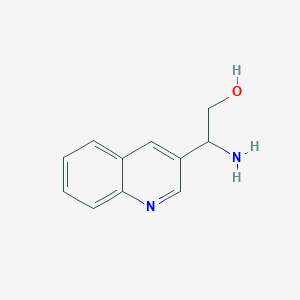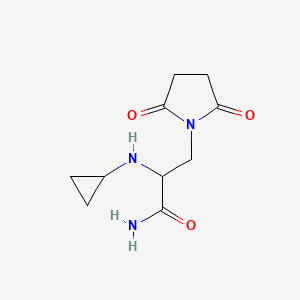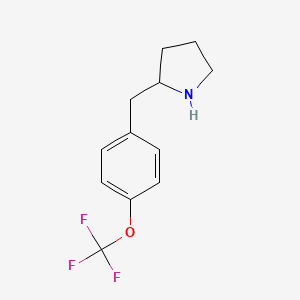
Methyl o-isobutylserinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl o-isobutylserinate is an organic compound with the molecular formula C8H17NO3 It is a methyl ester derivative of o-isobutylserine, an amino acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl o-isobutylserinate can be synthesized through the esterification of o-isobutylserine with methanol in the presence of an acid catalyst. One common method involves using trimethylchlorosilane (TMSCl) and methanol at room temperature, which provides a convenient and efficient route to obtain the methyl ester . The reaction proceeds as follows:
- Dissolve o-isobutylserine in methanol.
- Add trimethylchlorosilane to the solution.
- Stir the mixture at room temperature until the reaction is complete.
- Purify the product by removing the solvent and any by-products.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar esterification methods. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the process can be automated to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Methyl o-isobutylserinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl o-isobutylserinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving amino acid derivatives and their biological activities.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl o-isobutylserinate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release o-isobutylserine, which can then participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Methyl butyrate: Another methyl ester with similar chemical properties.
Ethyl lactate: A commonly used ester in various applications.
Methyl methacrylate: Widely used in the production of polymers and resins.
Uniqueness
Methyl o-isobutylserinate is unique due to its specific structure and the presence of the isobutyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other esters may not be suitable.
Propiedades
Fórmula molecular |
C8H17NO3 |
|---|---|
Peso molecular |
175.23 g/mol |
Nombre IUPAC |
methyl 2-amino-3-(2-methylpropoxy)propanoate |
InChI |
InChI=1S/C8H17NO3/c1-6(2)4-12-5-7(9)8(10)11-3/h6-7H,4-5,9H2,1-3H3 |
Clave InChI |
HWUGAXPBGUWGTK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COCC(C(=O)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![10-Benzyl-8-oxa-3,10-diazabicyclo[4.3.1]decanedihydrochloride](/img/structure/B13531590.png)


![10,10-Difluoro-7-azadispiro[2.0.54.13]decane](/img/structure/B13531607.png)
![6-Amino-2-methylbenzo[d]isothiazol-3(2h)-one 1,1-dioxide](/img/structure/B13531627.png)



